molecular formula C27H25BrN4O3S B11215203 6-bromo-3-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6-bromo-3-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11215203
M. Wt: 565.5 g/mol
InChI Key: FBUVZOQOWWEZNP-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolin-4(3H)-one class, characterized by a bicyclic core fused with a thioxo group at position 2 and a bromo substituent at position 5.

The synthesis of such derivatives typically involves cyclization and nucleophilic substitution. For instance, brominated anthranilic acid derivatives (as in ) are cyclized to form the quinazolinone core, followed by coupling with piperazine-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) . The thioxo group may arise from sulfurization of the quinazolinone precursor, enhancing metabolic stability compared to oxo analogues .

Properties

Molecular Formula

C27H25BrN4O3S

Molecular Weight

565.5 g/mol

IUPAC Name

6-bromo-3-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H25BrN4O3S/c1-35-24-5-3-2-4-23(24)30-12-14-31(15-13-30)25(33)19-8-6-18(7-9-19)17-32-26(34)21-16-20(28)10-11-22(21)29-27(32)36/h2-11,16H,12-15,17H2,1H3,(H,29,36)

InChI Key

FBUVZOQOWWEZNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S

Origin of Product

United States

Biological Activity

The compound 6-bromo-3-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a quinazolinone scaffold integrated with a piperazine moiety and a thioxo group , which are known to play crucial roles in the biological activities of similar compounds. The presence of the bromo and methoxyphenyl substituents adds to its structural diversity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing quinazolinone structures exhibit significant anticancer properties. For instance, a study focusing on quinazolinone derivatives demonstrated their ability to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division, thereby suggesting that similar compounds could be effective against various cancers . The specific activity of This compound against Plk1 or other cancer-related targets remains to be fully elucidated but is a promising area for future research.

Enzyme Inhibition

The structure of the compound suggests potential interactions with various enzymes. Piperazine derivatives have been shown to inhibit monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in endocannabinoid signaling pathways. These pathways are crucial for regulating pain, mood, and appetite . The incorporation of piperazine into the compound may enhance its inhibitory activity on these enzymes, warranting further investigation into its pharmacological profile.

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may also exhibit neuropharmacological effects. Piperazine derivatives have been implicated in the modulation of neurotransmitter systems, particularly in the context of anxiety and depression treatments. For example, compounds that interact with serotonin receptors have shown promise in preclinical studies . The specific effects of This compound on neurotransmitter systems should be explored through targeted assays.

Structure-Activity Relationship (SAR)

A detailed SAR analysis is essential for understanding how modifications to the chemical structure influence biological activity. For instance, studies have shown that variations in substituents on the piperazine ring can significantly alter the potency and selectivity of enzyme inhibition . Future research should systematically evaluate how changes to the bromo or methoxy groups affect the compound's efficacy.

Efficacy in Biological Assays

Preliminary assays should include:

  • Cytotoxicity assays against various cancer cell lines to assess anticancer potential.
  • Enzyme inhibition assays for MAGL and FAAH to determine potential therapeutic applications in pain management.
  • Neuropharmacological testing involving behavioral models to evaluate anxiolytic or antidepressant effects.

Data Table: Biological Activity Overview

Activity TypeTarget Enzyme/PathwayObserved EffectReference
AnticancerPolo-like kinase 1 (Plk1)Inhibition of cell proliferation
Endocannabinoid SystemMAGL/FAAHIncreased endocannabinoid levels
NeuropharmacologySerotonin receptorsPotential anxiolytic effects

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has shown promise against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Study:
In a study evaluating the antimicrobial efficacy of related quinazolinones, compounds were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting the potential of this class of compounds in treating infections caused by resistant strains .

Antiinflammatory Effects

Quinazolinone derivatives have been investigated for their anti-inflammatory properties. The compound's structure allows for interactions with inflammatory mediators, potentially reducing swelling and pain associated with inflammatory diseases.

Case Study:
In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to 6-bromo-3-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibited significant reductions in edema compared to controls, suggesting a viable pathway for developing new anti-inflammatory drugs .

Anticancer Potential

The ability of quinazolinones to modulate pathways involved in cancer cell proliferation has garnered attention. The compound may inhibit tumor growth by inducing apoptosis or blocking cell cycle progression.

Case Study:
In vitro assays on various cancer cell lines revealed that derivatives of quinazolinones can effectively reduce cell viability through mechanisms such as caspase activation and mitochondrial dysfunction. Further molecular docking studies indicated strong binding affinities to targets involved in cancer progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine

The bromine atom at position 6 of the quinazolinone core undergoes substitution reactions with nucleophiles.

Key Findings :

  • Ammonolysis : Reacts with aqueous ammonia under reflux (80°C, 12 hr) to yield 6-amino derivatives .

  • Alkoxy Substitution : Treatment with sodium methoxide in methanol replaces bromine with methoxy groups (60% yield) .

Reaction Table :

ReagentConditionsProductYieldSource
NH₃ (aq)Reflux, 12 hr6-aminoquinazolinone derivative~55%
NaOCH₃/MeOH60°C, 8 hr6-methoxyquinazolinone derivative60%

Thioxo Group Reactivity

The 2-thioxo moiety participates in sulfur-specific transformations:

Oxidation :

  • S-Oxidation : H₂O₂ in acetic acid converts the thioxo group to a sulfonyl group (>90% conversion) .

  • S-Alkylation : Reacts with methyl iodide in DMF to form S-methyl derivatives, used as prodrugs .

Thiol-Disulfide Exchange :

  • Forms disulfide bonds with mercaptoethanol under basic conditions (pH 10) .

Reaction Table :

Reaction TypeReagent/ConditionsProductApplicationSource
S-Oxidation30% H₂O₂, HOAc, 24 hrSulfonylquinazolinoneBioactivity modulation
S-AlkylationCH₃I, DMF, K₂CO₃, 4 hrS-Methyl prodrugEnhanced solubility

Piperazine Ring Modifications

The piperazine-1-carbonyl group undergoes functionalization at the secondary amine:

Acylation :

  • Reacts with acetyl chloride in dichloroethane to form N-acetylpiperazine derivatives (75% yield) .
    Alkylation :

  • Benzyl bromide selectively alkylates the piperazine nitrogen under mild conditions.

Reaction Table :

ModificationReagentConditionsYieldSource
AcylationAcCl, DCE, RT, 6 hrN-Acetylpiperazine75%
AlkylationBnBr, K₂CO₃, DMF, 50°CN-Benzylpiperazine68%

Amide Bond Hydrolysis and Reformulation

The benzyl-linked amide bond is susceptible to hydrolysis:

Acidic Hydrolysis :

  • HCl (6M) cleaves the amide bond at 100°C, yielding 4-(aminomethyl)benzoic acid and piperazine fragments .
    Re-amidation :

  • COMU-mediated coupling with new amines regenerates modified amides (e.g., pyridine-3-amine derivatives) .

Reaction Table :

ProcessConditionsProductsCatalystSource
Hydrolysis6M HCl, 100°C, 8 hrBenzoic acid + Piperazine
Re-amidationCOMU, DIPEA, DMF, RTModified amide derivativesCOMU

Quinazolinone Core Functionalization

The bicyclic scaffold undergoes electrophilic substitution:

Nitration :

  • HNO₃/H₂SO₄ introduces nitro groups at position 7 (50% yield) .
    Reduction :

  • Pd/C-catalyzed hydrogenation reduces the quinazolinone to a tetrahydro derivative .

Reaction Table :

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hr7-Nitroquinazolinone50%
HydrogenationH₂, Pd/C, EtOH, 24 hrTetrahydroquinazolinone85%

Biological Activity Modulation via Derivatization

Structural modifications correlate with pharmacological outcomes:

Key Observations :

  • S-Methylation : Enhances blood-brain barrier penetration (IC₅₀ reduced by 40% in kinase assays) .

  • Bromine Replacement : 6-Amino derivatives show improved anticancer activity (IC₅₀ = 1.2 µM vs. HeLa cells) .

This compound’s reactivity profile enables tailored modifications for drug discovery, particularly in kinase inhibition and CNS-targeted therapies. Experimental protocols emphasize the use of COMU for amide bond formation and controlled oxidation for sulfur modulation . Further studies should explore enantioselective synthesis and in vivo metabolite profiling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their pharmacological profiles are compared below, emphasizing substituent effects on activity and physicochemical properties.

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Position 6 Position 2/3 Substitutions Core Heterocycle Reported Activity Reference
Target Compound Br 3-(4-(2-MeO-Ph-piperazine-carbonyl)benzyl) Quinazolin-4(3H)-one Not reported (predicted: CNS activity)
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Br 2-(o-aminophenyl), 3-amino Quinazolin-4(3H)-one Analgesic
2-[(3,6-Dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4(3H)-one I 2-pyridazinylthio, 3-benzyl Quinazolin-4(3H)-one Antitumor
6-Methyl-benzo[b][1,4]oxazin-3(4H)-one Me N/A Benzooxazin-3(4H)-one SAR studied (unspecified)

Substituent Effects on Activity

  • Position 6 Halogenation: Bromo (Br) in the target compound and ’s analog enhances lipophilicity compared to iodo (I) in the antitumor derivative . Bromine’s moderate size may balance membrane permeability and metabolic stability.
  • Position 2/3 Modifications: The target compound’s 4-(2-methoxyphenyl)piperazine-carbonyl-benzyl group suggests serotonin receptor (5-HT₁A/2A) affinity, akin to arylpiperazine antidepressants . This contrasts with ’s o-aminophenyl group, which may enhance hydrogen bonding for analgesic effects . The pyridazinylthio group in introduces a planar heterocycle, facilitating intercalation in DNA for antitumor activity .

Pharmacological Implications

  • Analgesic vs. Antitumor Activity: ’s amino substituents may target cyclooxygenase (COX), whereas ’s iodinated derivative likely intercalates DNA, demonstrating substituent-driven divergent applications .

Q & A

Q. What synthetic strategies are optimal for constructing the quinazolinone core in this compound?

The quinazolinone scaffold is typically synthesized via cyclization of anthranilic acid derivatives or benzoxazinones with nitrogen nucleophiles. For brominated analogs, 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one reacts with hydrazine hydrate or substituted amines under reflux to yield halogenated quinazolinones . Key steps include:

  • Cyclization : Use aqueous ammonia or substituted amines in ethanol under reflux (80–100°C) for 6–8 hours.
  • Halogen retention : Ensure reaction pH is neutral to prevent debromination.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate the quinazolinone core.

Q. How can the 2-methoxyphenylpiperazine fragment be introduced into the structure?

The piperazine-carbonyl-benzyl moiety is often synthesized via amide coupling or Mannich reactions :

  • Amide coupling : React 1-(2-methoxyphenyl)piperazine with 4-(chlorocarbonyl)benzyl bromide in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Stir at 0–5°C for 2 hours, followed by room temperature for 12 hours .
  • Purification : Crystallize the product with diethyl ether to achieve >95% purity.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : Confirm regiochemistry of bromine (δ 7.2–7.6 ppm for aromatic protons) and piperazine coupling (δ 3.4–3.8 ppm for CH₂ groups) .
  • HPLC : Use a C18 column (acetonitrile/water 70:30) to verify purity (>98%).
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular formula C₂₈H₂₄BrN₅O₃S .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the quinazolinone core be addressed?

Bromination at the 6-position is favored due to electron-donating effects of the thioxo group. To avoid di-substitution:

  • Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C with catalytic FeCl₃.
  • Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) to isolate mono-brominated intermediates .
  • Alternative : Directly start with pre-brominated anthranilic acid derivatives to bypass selectivity issues .

Q. What computational methods are suitable for predicting biological activity of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., tyrosine kinases). The 2-methoxyphenylpiperazine fragment may interact with hydrophobic pockets, while the quinazolinone core forms hydrogen bonds with catalytic lysine residues .
  • ADMET prediction : SwissADME to assess bioavailability (%F >30) and blood-brain barrier penetration (BBB score <0.1).

Q. How can stability issues with the thioxo group be mitigated during storage?

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C.
  • Light protection : Use amber vials to prevent photodegradation of the thioxo moiety.
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What in vitro assays are recommended for evaluating kinase inhibition activity?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using the ADP-Glo™ assay.
  • IC₅₀ determination : Dose-response curves (1 nM–10 µM) with recombinant kinases in Tris-HCl buffer (pH 7.4).
  • Positive controls : Compare with staurosporine or imatinib to validate assay conditions .

Q. How can synthetic byproducts (e.g., de-brominated analogs) be identified and removed?

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to detect bromine loss ([M+H-79]⁺ fragments).
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water 8:2) to exclude dehalogenated impurities .

Methodological Insights from Evidence

  • Piperazine coupling : highlights the use of DIPEA and DCM for efficient amide bond formation without racemization .
  • Triazole synthesis : details copper-catalyzed azide-alkyne cycloaddition (CuAAC) for related heterocycles, applicable to modifying the benzyl group .
  • Crystallography : Single-crystal X-ray diffraction (CCDC-1990392 protocols) can resolve ambiguity in stereochemistry .

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